molecular formula C9H19NO2S B13146934 (2-Ethylcyclohexyl)methanesulfonamide

(2-Ethylcyclohexyl)methanesulfonamide

Cat. No.: B13146934
M. Wt: 205.32 g/mol
InChI Key: SRSLRGBFHLOZCW-UHFFFAOYSA-N
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Description

(2-Ethylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexyl ring substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylcyclohexyl)methanesulfonamide typically involves the reaction of (2-ethylcyclohexyl)amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(2-ethylcyclohexyl)amine+methanesulfonyl chlorideThis compound+HCl\text{(2-ethylcyclohexyl)amine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2-ethylcyclohexyl)amine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

(2-Ethylcyclohexyl)methanesulfonamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, this compound can exert antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar functional group but without the cyclohexyl and ethyl substitutions.

    N-(2-ethylcyclohexyl)methanesulfonamide: A closely related compound with similar structural features.

Uniqueness

(2-Ethylcyclohexyl)methanesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the ethyl group on the cyclohexyl ring can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

(2-ethylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C9H19NO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12)

InChI Key

SRSLRGBFHLOZCW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1CS(=O)(=O)N

Origin of Product

United States

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